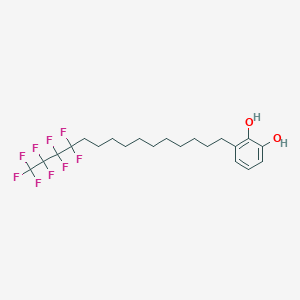![molecular formula C20H22ClN3O2 B236831 N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)
N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide, commonly known as CMAP, is a synthetic compound that has gained significant attention in the scientific community for its potential use as a therapeutic agent.
作用机制
The mechanism of action of CMAP is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in disease progression. CMAP has been shown to inhibit the activity of enzymes such as matrix metalloproteinases and phosphodiesterases, which are involved in cancer and inflammation, respectively. CMAP has also been shown to activate the PI3K/AKT/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
CMAP has been shown to have various biochemical and physiological effects. In cancer research, CMAP has been shown to induce apoptosis, inhibit angiogenesis, and reduce tumor growth. In inflammation research, CMAP has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B. In neurological disorder research, CMAP has been shown to have neuroprotective effects and improve cognitive function.
实验室实验的优点和局限性
One advantage of using CMAP in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its broad range of potential applications in various disease models. One limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in therapeutic applications.
未来方向
Future research on CMAP should focus on further elucidating its mechanism of action and optimizing its use in therapeutic applications. One direction could be to explore its potential use in combination with other therapeutic agents to enhance its efficacy. Another direction could be to investigate its potential use in the treatment of other diseases, such as autoimmune disorders and cardiovascular disease.
Conclusion:
In conclusion, CMAP is a synthetic compound that has shown promising results in scientific research for its potential use in the treatment of various diseases. Its mechanism of action is not fully understood, but it has been shown to have various biochemical and physiological effects that make it a promising therapeutic agent. Further research is needed to fully understand its mechanism of action and optimize its use in therapeutic applications.
合成方法
The synthesis of CMAP involves the reaction of 3-chloro-4-nitroaniline with 2-methylbenzoyl chloride in the presence of sodium bicarbonate. The resulting intermediate is then reacted with piperazine to form CMAP. The purity of the final product can be confirmed using analytical techniques such as nuclear magnetic resonance spectroscopy.
科学研究应用
CMAP has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CMAP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has demonstrated that CMAP can reduce the production of pro-inflammatory cytokines and inhibit the activation of nuclear factor kappa B. In neurological disorder research, CMAP has been shown to have neuroprotective effects and improve cognitive function.
属性
产品名称 |
N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide |
|---|---|
分子式 |
C20H22ClN3O2 |
分子量 |
371.9 g/mol |
IUPAC 名称 |
N-[3-chloro-4-[4-(2-methylbenzoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C20H22ClN3O2/c1-14-5-3-4-6-17(14)20(26)24-11-9-23(10-12-24)19-8-7-16(13-18(19)21)22-15(2)25/h3-8,13H,9-12H2,1-2H3,(H,22,25) |
InChI 键 |
TUYKWANNDYVKKT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C)Cl |
规范 SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(C=C(C=C3)NC(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B236776.png)



![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B236800.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B236801.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pyridine-3-carboxamide](/img/structure/B236808.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B236815.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)